molecular formula C12H16O B14620259 2-[(Cyclopent-1-en-1-yl)methyl]-3-methylcyclopent-2-en-1-one CAS No. 58729-27-4

2-[(Cyclopent-1-en-1-yl)methyl]-3-methylcyclopent-2-en-1-one

Cat. No.: B14620259
CAS No.: 58729-27-4
M. Wt: 176.25 g/mol
InChI Key: LCLOWQCGKMPDDR-UHFFFAOYSA-N
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Description

2-[(Cyclopent-1-en-1-yl)methyl]-3-methylcyclopent-2-en-1-one is an organic compound with the molecular formula C11H16O It is a derivative of cyclopentenone, featuring a cyclopentene ring substituted with a methyl group and a cyclopent-1-en-1-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Cyclopent-1-en-1-yl)methyl]-3-methylcyclopent-2-en-1-one can be achieved through several methods. One common approach involves the Claisen condensation of cyclopentanone derivatives, followed by decarboxylation and isomerization. Another method includes the acid-catalyzed dehydration of cyclopentanediols .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[(Cyclopent-1-en-1-yl)methyl]-3-methylcyclopent-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like halides, amines, and alcohols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-[(Cyclopent-1-en-1-yl)methyl]-3-methylcyclopent-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(Cyclopent-1-en-1-yl)methyl]-3-methylcyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes. For instance, its enone moiety can undergo Michael addition, forming covalent bonds with nucleophiles in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(Cyclopent-1-en-1-yl)methyl]-3-methylcyclopent-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and the development of new materials.

Properties

CAS No.

58729-27-4

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

2-(cyclopenten-1-ylmethyl)-3-methylcyclopent-2-en-1-one

InChI

InChI=1S/C12H16O/c1-9-6-7-12(13)11(9)8-10-4-2-3-5-10/h4H,2-3,5-8H2,1H3

InChI Key

LCLOWQCGKMPDDR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)CC1)CC2=CCCC2

Origin of Product

United States

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